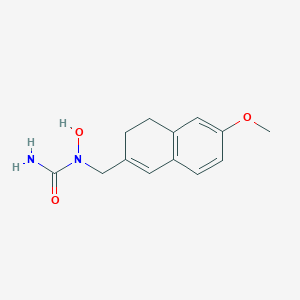
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea, also known as NDNU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor properties, this compound has been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
Wirkmechanismus
The exact mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, this compound may promote the expression of tumor suppressor genes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial activities, making it a versatile compound for use in various research applications.
However, this compound also has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its biological activity may be influenced by various factors such as pH and temperature. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the optimization of this compound for use in cancer therapy, including the development of novel drug delivery systems.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. This includes the evaluation of this compound in animal models and clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of biological activities. It has been extensively studied for its potential use in cancer therapy, as well as its anti-inflammatory and antimicrobial properties. While there are some limitations for lab experiments, further research on this compound is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea can be synthesized through a multistep process involving the reaction of 6-methoxy-3,4-dihydro-2-naphthaldehyde with urea and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Eigenschaften
CAS-Nummer |
147495-99-6 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1-hydroxy-1-[(6-methoxy-3,4-dihydronaphthalen-2-yl)methyl]urea |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-5-4-10-6-9(2-3-11(10)7-12)8-15(17)13(14)16/h4-7,17H,2-3,8H2,1H3,(H2,14,16) |
InChI-Schlüssel |
CTGJXUUSOOOTRZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
Andere CAS-Nummern |
147495-99-6 |
Synonyme |
N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea VZ 564 VZ-564 VZ564 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




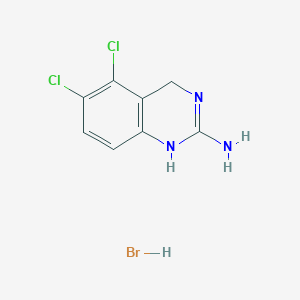
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
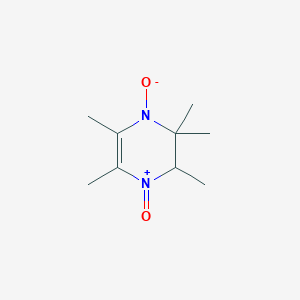
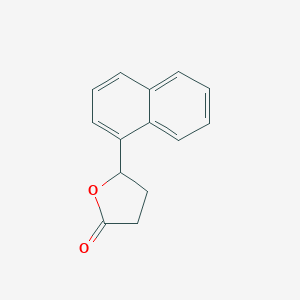




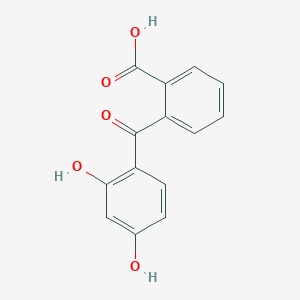


![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
